Computed Physicochemical Property Profile vs. Oral Drug Space Benchmarks
The computed XLogP3 of CAS 866010-15-3 is 2.3, which falls within the optimal range for oral bioavailability (1-3) according to Lipinski's analysis, yet is lower than the mean LogP of ~3.5 reported for many kinase inhibitors and CNS-active agents [1]. The compound has 0 hydrogen bond donors (vs. a typical drug mean of ~2-3) and 6 hydrogen bond acceptors (within typical drug range), with a molecular weight of 323.3 g/mol (below the 500 Da threshold) [2]. This combination of lower-than-average lipophilicity and zero H-bond donor count differentiates it from more polar or more lipophilic benzothiazine analogs, potentially conferring distinct membrane permeability and protein binding characteristics [3].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 |
| Comparator Or Baseline | Typical oral drug mean LogP ~3.5; CNS drug optimal LogP 2-4 range |
| Quantified Difference | Lower lipophilicity by ~1.2 LogP units vs. drug mean |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07) |
Why This Matters
Lower lipophilicity can reduce non-specific protein binding and CYP450 promiscuity risks, potentially simplifying ADME-Tox profiling in early discovery.
- [1] Lipinski, C.A. et al. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
- [2] PubChem Compound Summary for CID 3821463, Computed Properties section. NCBI. View Source
- [3] PubChem Compound Summary for CID 3821463, Hydrogen Bond Donor Count = 0, Hydrogen Bond Acceptor Count = 6. NCBI. View Source
